molecular formula C17H14ClN3O2 B279417 N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号 B279417
分子量: 327.8 g/mol
InChIキー: OCYMSPKYMXUPDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential pharmacological use. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of various cytokines and growth factors.

作用機序

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells. JAK3 is involved in the signaling pathway of various cytokines, which are important for the development and function of immune cells. When cytokines bind to their receptors, JAK3 is activated and phosphorylates signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can prevent the activation of STATs and downstream signaling pathways, leading to the suppression of immune cell activation and cytokine production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the severity of disease and prevent the development of new lesions. In human clinical trials, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.

実験室実験の利点と制限

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell activation and cytokine production. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results. Additionally, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

将来の方向性

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on identifying the molecular targets of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and elucidating the downstream signaling pathways that are affected by JAK3 inhibition. Additionally, new JAK3 inhibitors with improved selectivity and safety profiles should be developed to overcome the limitations of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, clinical trials should continue to evaluate the efficacy and safety of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of autoimmune and inflammatory diseases.

合成法

The synthesis of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl 2-oxoethylcarbamate. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The overall yield of this synthesis method is approximately 30%.

科学的研究の応用

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in treating various autoimmune and inflammatory diseases. It has been shown to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can suppress the activation of T cells and prevent the release of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

特性

分子式

C17H14ClN3O2

分子量

327.8 g/mol

IUPAC名

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-4-3-5-13(10-12)20-16(22)8-9-21-11-19-15-7-2-1-6-14(15)17(21)23/h1-7,10-11H,8-9H2,(H,20,22)

InChIキー

OCYMSPKYMXUPDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

正規SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。